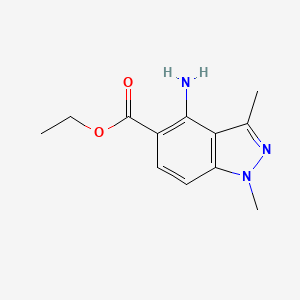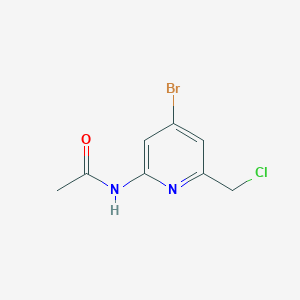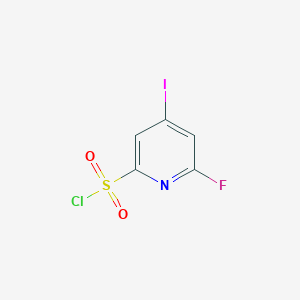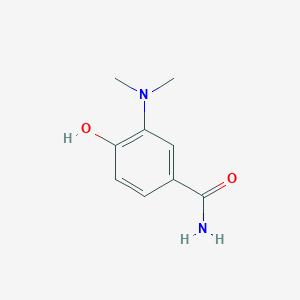
3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a methyl group, a methylsulfonyl group, and a dioxaborolane group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides under basic conditions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via borylation reactions using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
科学研究应用
3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole: shares similarities with other pyrrole derivatives and boron-containing compounds.
4-Methyl-1-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole: Another pyrrole derivative with similar functional groups.
3-Methyl-1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-thiophene: A thiophene analog with comparable reactivity.
属性
分子式 |
C12H20BNO4S |
|---|---|
分子量 |
285.17 g/mol |
IUPAC 名称 |
3-methyl-1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C12H20BNO4S/c1-9-7-14(19(6,15)16)8-10(9)13-17-11(2,3)12(4,5)18-13/h7-8H,1-6H3 |
InChI 键 |
FDLYKJSZIXJUFR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)




![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)


![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)




